4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride, also known as 4-BPMP hydrochloride, is a synthetic compound that has recently been used in a variety of scientific research applications. It is a piperidine derivative that is derived from benzylphenoxyacetic acid and is a white, crystalline solid. 4-BPMP hydrochloride has been used as a reagent in organic synthesis and as a substrate for various biochemical and physiological studies.
Scientific Research Applications
Pharmacological Properties and Applications
- Selective Serotonin Reuptake Inhibitor (SSRI): Paroxetine hydrochloride, a phenylpiperidine derivative, which is structurally related to 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride, is known as a selective serotonin reuptake inhibitor (SSRI). It is indicated for the treatment of depression, anxiety disorders, obsessive-compulsive disorder, and posttraumatic stress disorder. The pharmacokinetics, metabolism, and pharmacological effects of paroxetine are well-documented (Germann, Ma, Han, & Tikhomirova, 2013).
Chemical Synthesis and Derivatives
- Synthesis of Piperidine Derivatives for Anti-Acetylcholinesterase Activity: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase activity. These derivatives were found to be potent inhibitors, demonstrating the potential for therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).
Crystal Structure and Molecular Analysis
- Crystal Structure Analysis: The crystal structure of a related compound, 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, was analyzed. This study provided insights into the molecular interactions and conformational aspects of similar piperidine compounds (Jasinski, Butcher, Yathirajan, Mallesha, & Mohana, 2009).
Applications in Medicinal Chemistry
- Antidementia Agent Development: A derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited significant anti-acetylcholinesterase activity, indicating its potential as an antidementia agent. This compound showed an 18,000-fold greater affinity for acetylcholinesterase than for butyrylcholinesterase (Sugimoto et al., 1990).
properties
IUPAC Name |
4-[(2-benzylphenoxy)methyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-16(7-3-1)14-18-8-4-5-9-19(18)21-15-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHMXNBNYNPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093653-14-5 | |
Record name | Piperidine, 4-[[2-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093653-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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